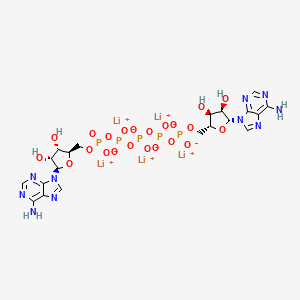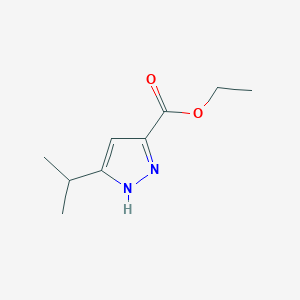
Naphthalen-1-yl beta-L-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl beta-L-mannopyranoside is a valuable compound in biomedicine that is commonly used as a substrate in enzyme-based assays . It is especially used in the pharmaceutical industry to study different enzymes involved in the metabolism of mannose-containing molecules .
Synthesis Analysis
While specific synthesis methods for Naphthalen-1-yl beta-L-mannopyranoside were not found, related compounds have been synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Molecular Structure Analysis
The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method . The computed geometrical parameters are in good agreement with the experimental data .Chemical Reactions Analysis
Naphthalen-1-yl beta-L-mannopyranoside is commonly used as a substrate in enzyme-based assays . It is especially used in the pharmaceutical industry to study different enzymes involved in the metabolism of mannose-containing molecules .Physical And Chemical Properties Analysis
Naphthalen-1-yl beta-L-mannopyranoside has a molecular formula of C16H18O6 and a molecular weight of 306.31 . Further physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Functional Naphthalene Diimides: Synthesis, Properties, and Applications
Acute and Prolonged Stress Responses Modified by PAHs
Gesto et al. (2008) explored how polycyclic aromatic hydrocarbons (PAHs) like naphthalene and benzo(a)pyrene affect stress responses in rainbow trout. The study revealed that PAH treatment alters stress-induced responses, with significant implications for brain monoamines and plasma cortisol levels. This research contributes to understanding the environmental impact of PAHs on aquatic life and their potential neuroendocrine effects (Gesto et al., 2008).
Binding Affinity Properties of Dendritic Glycosides
Ortega-Caballero et al. (2001) investigated the binding affinity and inclusion behavior of dendritic glycosides based on a beta-cyclodextrin core toward guest molecules and concanavalin A. The study evaluated hepta-antennated and tetradeca-antennated cyclomaltoheptaose (beta-cyclodextrin) derivatives, unveiling insights into the molecular interactions and binding properties of these compounds. This research aids in the development of glycoside-based sensors and molecular recognition systems (Ortega-Caballero et al., 2001).
Synthesis and Cytotoxicity of Pyrazolecontaining Oxime Ester Derivatives
Karakurt et al. (2021) synthesized and evaluated the cytotoxic effects of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives on mouse fibroblast and human neuroblastoma cell lines. The study aimed to explore potential anticancer properties, revealing that certain compounds exhibit selective toxicity towards neuroblastoma cells without affecting healthy cells. This research highlights the therapeutic potential of naphthalene-derived compounds in cancer treatment (Karakurt et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOQMBKGUKOIZ-RBZJEDDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426954 |
Source


|
| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl beta-L-mannopyranoside | |
CAS RN |
84297-22-3 |
Source


|
| Record name | Naphthalen-1-yl beta-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)
